molecular formula C8H11NO3 B3058458 2,6-Pyridinedimethanol, 4-methoxy- CAS No. 89561-22-8

2,6-Pyridinedimethanol, 4-methoxy-

Cat. No.: B3058458
CAS No.: 89561-22-8
M. Wt: 169.18 g/mol
InChI Key: IQTQJYVOZRRCFV-UHFFFAOYSA-N
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Description

2,6-Pyridinedimethanol, 4-methoxy- is a chemical compound with the molecular formula C8H11NO3 It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedimethanol, 4-methoxy- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2,6-Pyridinedimethanol, 4-methoxy- can be scaled up by optimizing the reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedimethanol, 4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,6-Pyridinedicarboxylic acid or 2,6-pyridinedialdehyde.

    Reduction: 2,6-Pyridinedimethanol derivatives with different functional groups.

    Substitution: Compounds with substituted functional groups at the 4-methoxy position.

Scientific Research Applications

2,6-Pyridinedimethanol, 4-methoxy- has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Pyridinedimethanol, 4-methoxy- can be compared with other similar compounds such as:

Properties

IUPAC Name

[6-(hydroxymethyl)-4-methoxypyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-8-2-6(4-10)9-7(3-8)5-11/h2-3,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTQJYVOZRRCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445302
Record name 2,6-Pyridinedimethanol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89561-22-8
Record name 2,6-Pyridinedimethanol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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